4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide
Overview
Description
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, also known as 3-AP, is a chemical compound that belongs to the class of benzamides. It is characterized by its pyridine and aniline moieties. The compound has a molecular weight of 241.29 g/mol and a molecular formula of C14H15N3O .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is characterized by a canonical SMILES string: CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N . The InChI Key is HTFPDOYAARYLEZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.288400 g/mol . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors . The exact mass is 241.12200 .Scientific Research Applications
Histone Deacetylase Inhibition
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is a compound structurally similar to MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, blocking cancer cell proliferation and inducing histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. This compound has shown significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Luminescent Properties and Stimuli-Responsive Behavior
The compound demonstrates luminescent properties both in solution and solid state, forming nano-aggregates with enhanced emission (AEE) in certain solutions. The AEE behavior varies based on the solvent's polarity. Additionally, the compounds exhibit mechanochromic properties and display multi-stimuli response, indicating potential applications in materials science for the development of smart and responsive materials (Srivastava et al., 2017).
Capillary Electrophoresis in Pharmaceutical Analysis
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide has been utilized in the nonaqueous capillary electrophoretic separation of pharmaceutical compounds. This application is crucial for quality control in pharmaceutical production, demonstrating the compound's role in analytical chemistry (Ye et al., 2012).
Polymer Science Application
The compound has been involved in the study of hyperbranched aromatic polyamides. It has been shown that its derivatives, under specific conditions, polymerize to form hyperbranched aromatic polyamides with unique solubility and molecular weight properties, indicating its role in the development of new polymeric materials (Yang et al., 1999).
properties
IUPAC Name |
4-amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-7-12(4-5-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFPDOYAARYLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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